molecular formula C9H13ClN2O B13727061 (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride

(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride

Cat. No.: B13727061
M. Wt: 200.66 g/mol
InChI Key: WIGLJDABUZSGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride typically involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction is carried out in water at room temperature and is known for its high regioselectivity and good substrate scope . The reaction conditions are mild and practical, making it a robust method for the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazine derivatives.

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride include:

Uniqueness

What sets this compound apart is its specific chemical structure, which allows for unique interactions and reactions. Its versatility in various chemical reactions and potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-5-7-6-12-9-4-2-1-3-8(9)11-7;/h1-4,7,11H,5-6,10H2;1H

InChI Key

WIGLJDABUZSGLK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2O1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.